Product packaging for 9-Aminospiro[4.5]dec-8-EN-7-one(Cat. No.:)

9-Aminospiro[4.5]dec-8-EN-7-one

Cat. No.: B8790981
M. Wt: 165.23 g/mol
InChI Key: JCJYPQVXBGOAFG-UHFFFAOYSA-N
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Description

9-Aminospiro[4.5]dec-8-en-7-one (CAS 864226-10-8) is a chemical compound with the molecular formula C 10 H 15 NO and a molecular weight of 165.24 g/mol . It features a spirocyclic architecture, a structural motif of high significance in modern drug discovery . Spiro compounds, which consist of two rings connected through a single carbon atom, are prized in medicinal chemistry for their three-dimensional rigidity, stable structures, and ability to improve the physicochemical and pharmacological properties of lead molecules . This compound serves as a versatile synthetic intermediate or building block for research and development. The spiro[4.5]decane scaffold is recognized as a versatile structure with high relevance for antiviral drug development, as demonstrated by related compounds bearing this core which have shown inhibitory activity against human coronavirus 229E . Furthermore, spirocyclic frameworks analogous to this compound are frequently explored in pharmaceutical research for their diverse biological activities, which can include antimicrobial, antitubercular, and anticancer properties . The presence of both amino and ketone functional groups on the structure provides handles for further chemical modification, making it a valuable starting point for constructing libraries of novel bioactive molecules . This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B8790981 9-Aminospiro[4.5]dec-8-EN-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

7-aminospiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C10H15NO/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h5H,1-4,6-7,11H2

InChI Key

JCJYPQVXBGOAFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=CC(=O)C2)N

Origin of Product

United States

Synthetic Methodologies for 9 Aminospiro 4.5 Dec 8 En 7 One and Analogous Spiro 4.5 Decane Systems

General Strategies for Spiro[4.5]decane Scaffold Construction

The synthesis of the spiro[4.5]decane framework is of significant interest due to its prevalence in a wide range of natural products and pharmacologically active molecules. mdpi.comacs.orgresearchgate.net The construction of this spirocyclic system, which features a sterically demanding quaternary carbon center, requires specialized synthetic approaches. acs.org Key strategies that have been successfully employed include cycloaddition reactions and intramolecular cyclization protocols, which allow for the efficient assembly of the bicyclic structure. mdpi.comrsc.org

Cycloaddition Reactions in Spiro[4.5]decane Synthesis

Cycloaddition reactions represent a powerful tool for the convergent assembly of cyclic and spirocyclic systems. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct, often with high stereocontrol and atom economy. mdpi.commtroyal.ca

The [3+2] cycloaddition, a reaction in which a three-atom component combines with a two-atom component to form a five-membered ring, has been effectively utilized in the synthesis of spiro[4.5]decane derivatives. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com This approach involves the reaction of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, employing a cooperative system of photocatalysis and organocatalysis. mdpi.com The use of a BINOL-derived phosphoric acid as a catalyst under photocatalyst-free and metal-catalyst-free conditions leads to high yields (up to 88%) and excellent diastereoselectivity (up to 99:1). mdpi.com This method is praised for its adherence to green chemistry principles, achieving 100% atom conversion of the substrates. mdpi.com

The versatility of this [3+2] cycloaddition strategy allows for the synthesis of various spirocyclic compounds, including [4.4], [4.5], and [4.6] systems, by modifying the alkane ring size in the 2-methylene-tetrahydronaphthalene-1-one starting material. mdpi.com This methodology provides a significant improvement over previous [3+2] cycloaddition approaches that yielded low diastereoselectivity. mdpi.com The development of such complexity-generating [3+2] cycloadditions is crucial for producing diverse heterocyclic spirocycles from simple starting materials in a few steps. nih.gov

Table 1: Diastereoselective [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones mdpi.com
Starting MaterialsCatalysis SystemKey FeaturesYieldDiastereoselectivity
2-Methylene-tetrahydronaphtalene-1-ones and N-CyclopropylanilinesCooperative photocatalysis and organic phosphoric acid catalysisPhotocatalyst-free, metal-free, 100% atom conversionUp to 88%Up to 99:1

Beyond [3+2] cycloadditions, other modalities have been explored for constructing spiro[4.5]decane systems. One such approach involves Current time information in Le Flore County, US.nih.gov-cycloaddition reactions of monovalent group 13 diyls (analogues of singlet carbenes) with 1,2-diketones. mdpi.com This method leads to the formation of 5-metalla-spiro[4.5]heterodecenes, where the spiro center incorporates a group 13 element such as Aluminum (Al), Gallium (Ga), or Indium (In). mdpi.com These reactions demonstrate the ability of group 13 diyls to activate diketones and form unsaturated dialkolates. mdpi.com

Another strategy involves the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, which results in an intramolecular cyclization to yield spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org Additionally, enantioselective formal [4+2] cycloaddition reactions have been developed using iridium and Brønsted acid co-catalysis to produce spiro-N,O-ketals with high efficiency and enantioselectivity. rsc.org

Table 2: Current time information in Le Flore County, US.nih.gov-Cycloaddition for 5-Metalla-Spiro[4.5]heterodecenes mdpi.com
ReactantsProduct TypeGroup 13 Metals UsedReaction Type
β-diketiminate-substituted diyls (LM) and 1,2-diketones5-metalla-spiro[4.5]heterodecenesAl, Ga, In Current time information in Le Flore County, US.nih.gov-Cycloaddition

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are a cornerstone in the synthesis of complex cyclic molecules, including the spiro[4.5]decane scaffold. These reactions involve the formation of a ring from a single molecule containing two reactive functional groups.

The Schmidt reaction is a classic organic reaction where an azide (B81097) reacts with a carbonyl compound under acidic conditions, leading to a rearrangement that expels nitrogen gas and forms an amine or an amide. wikipedia.orgbyjus.com The intramolecular version of this reaction has proven to be a valuable tool for the synthesis of spirocyclic lactams. mdpi.comlibretexts.org

Specifically, the intramolecular Schmidt reaction of ketones and alkyl azides has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com In this process, a suitably positioned alkyl azide within a ketone-containing precursor undergoes an acid-catalyzed cyclization and rearrangement. libretexts.orgorganic-chemistry.org The reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of the azide, elimination of water to form a diazoiminium intermediate, and subsequent migration of an alkyl group to the nitrogen atom, which results in the expansion of the ring and formation of the spiro lactam. wikipedia.orgbyjus.com This method has been particularly useful in the synthesis of complex natural products containing spirocyclic ring systems. wikipedia.orglibretexts.org

A more specialized strategy involves intramolecular cyclizations that form a nitrogen-nitrogen single bond, leading to azoniaspiro compounds. One such methodology is the synthesis of 2-aminospiropyrazolilammonium salts from O-tosyloxy β-aminopropioamidoximes. nih.gov

This process is initiated by the tosylation of β-aminopropioamidoximes that contain a six-membered N-heterocycle (such as piperidine (B6355638) or morpholine). nih.gov The key step is an intramolecular cyclization where the oxime N-O bond breaks, and a new N-N(+) bond is formed. nih.gov This cyclization results in the formation of a spiropyrazolinium ring system, creating a rigid spirocyclic scaffold with a positively charged quaternary nitrogen atom. nih.gov The resulting toluenesulfonate (B8598656) salts can then undergo ion exchange reactions to yield the corresponding chlorides and hexafluorophosphates in high yields (55–97%). nih.gov

Table 3: N-N(+) Bond-Forming Intramolecular Cyclization nih.gov
PrecursorKey TransformationResulting Spiro SystemFinal ProductsYield
O-Tosyloxy β-aminopropioamidoximesN-O bond cleavage and N-N(+) bond formationSpiropyrazolilammonium cation2-Aminospiropyrazolilammonium chlorides and hexafluorophosphates55-97%
Ring-Closing Metathesis (RCM) in Spiro[4.5]decane Formation

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and spirocyclic systems, including the spiro[4.5]decane framework. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular coupling of two terminal alkenes to form a cycloalkene, with the liberation of volatile ethylene (B1197577) driving the reaction to completion. wikipedia.orgnih.gov

The application of RCM to the synthesis of spiro[4.5]decanes involves the preparation of a diallylated precursor, often derived from a cyclic ketone or a compound with an active methylene (B1212753) group. For instance, diallylation of cyclic 1,3-diones can be achieved using allyl acetate (B1210297) in the presence of a palladium catalyst, which favors C-alkylation over O-alkylation. arkat-usa.org The resulting diallyl intermediate can then undergo RCM to furnish the spirocyclic core. arkat-usa.org This methodology offers mild reaction conditions and introduces a double bond into the newly formed ring, providing a handle for further synthetic modifications. arkat-usa.org

A notable application of this strategy is in the formal total synthesis of natural products like acorone (B159258) and isoacorones, where a sequence involving a Claisen rearrangement and RCM starting from cyclohexane-1,4-dione proved effective in constructing the spiro[4.5]decane skeleton. epa.gov The versatility of RCM is further highlighted by its use in synthesizing a wide array of spiro-cyclic systems from various diallylated 1,3-dicarbonyl compounds and other active methylene substrates. arkat-usa.org

Table 1: Examples of Spiro-cyclic Systems Synthesized via RCM

Starting MaterialDiallylating AgentRCM CatalystProductYield (%)
DimedoneAllyl Acetate/Pd(PPh₃)₄Grubbs' CatalystSpiro[4.5]dec-1-ene-6,10-dione92
1,3-CyclohexanedioneAllyl Acetate/Pd(PPh₃)₄Grubbs' CatalystSpiro[5.5]undec-1-ene-7,11-dione90
1,3-CyclopentanedioneAllyl Acetate/Pd(PPh₃)₄Grubbs' CatalystSpiro[4.4]non-1-ene-6,9-dione85

This table is generated based on data from synthetic methodologies for spiro-cyclic compounds. arkat-usa.org

Annulation Strategies for Spiro[4.5]decane Frameworks

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are fundamental to the synthesis of spiro[4.5]decane systems. These methods often rely on classical reactions that build the carbocyclic framework step-by-step.

One common approach involves the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation or a related cyclization. For example, the synthesis of spiro[4.5]decane-7,9-dione can be achieved by reacting 1-cyclopentylidene-2-propanone with diethyl malonate. chemicalbook.com This sequence, a variation of the Robinson annulation, effectively constructs the six-membered ring onto the existing five-membered ring.

Photoannelation, specifically a [2+2] photochemical cycloaddition, represents another powerful strategy. The total synthesis of the sesquiterpene (-)-acorenone, which features a spiro[4.5]decane core, utilized a key photochemical cycloaddition between an alkene derived from limonene (B3431351) and 2,2-dimethyl-3(2H)-furanone to construct the spirocyclic framework. duke.educapes.gov.br

Furthermore, intramolecular Schmidt reactions of ketones and alkyl azides have been employed to synthesize spiro[4.5]decane frameworks already containing an amino group, such as 2-amino-spiro[4.5]decane-6-ones. mdpi.com This approach directly installs the nitrogen atom during the ring-forming step.

Introduction and Functionalization of Amino and Enone Moieties

Once the spiro[4.5]decane skeleton is established, the introduction and manipulation of the amino and enone functionalities are critical for arriving at the target structure of 9-aminospiro[4.5]dec-8-en-7-one.

Stereoselective Installation of the Amino Group

The stereocontrolled introduction of an amino group is a significant challenge in the synthesis of complex molecules. Several strategies have been developed to address this. The Strecker reaction, a classic method for synthesizing α-amino acids, has been adapted for spirocyclic systems. nih.gov This reaction, which involves the treatment of a ketone with an amine and a cyanide source, can be rendered stereoselective by using a chiral amine auxiliary, such as (R)-α-phenylglycinol or Ellman's sulfonamide. nih.gov

Another approach involves the catalytic asymmetric Giese reaction, which can form carbon-carbon bonds while creating a chiral center. By incorporating a removable directing group into an amine substrate, a chiral phosphoric acid catalyst can control the stereochemistry of the addition of the resulting α-amino radical to an acceptor. acs.org While not directly applied to the target molecule, this methodology showcases a modern approach to stereoselectively forming bonds adjacent to a nitrogen atom.

Formation of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone (enone) moiety is a key feature of the target compound. Its synthesis from a saturated ketone precursor can be accomplished through various methods. A common two-step process involves α-halogenation of the ketone followed by elimination.

More direct, one-pot methods have also been developed. For instance, treating the lithium enolate of a ketone with N-tert-butyl phenylsulfinimidoyl chloride under mild conditions (-78 °C) can efficiently produce the corresponding α,β-unsaturated ketone in high yield. organic-chemistry.org This method is advantageous for complex molecules with sensitive functional groups. organic-chemistry.org Another modern approach utilizes a visible-light-promoted, organocatalytic aerobic oxidation of silyl (B83357) enol ethers, using an inexpensive organic dye as the photosensitizer, to generate enones. rsc.org Dehydrogenation of secondary allylic alcohols, catalyzed by metal carboxylates, also provides a pathway to α,β-unsaturated cyclic ketones. google.com

Chemoselective Functional Group Transformations

In a molecule with multiple functional groups, such as a precursor to this compound, the ability to selectively modify one group in the presence of others is paramount. nih.gov For example, if the amino group is introduced in a protected form, such as an amide or a carbamate, its deprotection must be achieved without affecting the enone system. Conversely, the formation of the enone must not interfere with the amino group.

Catalytic Approaches for Spiro[4.5]decane Synthesis with Amino and Enone Functionalities

Catalytic methods offer efficient and often stereoselective routes to complex molecular architectures. In the context of amino-functionalized spiro[4.5]decanes, several innovative catalytic strategies have been reported.

A synergistic approach combining photocatalysis and organocatalysis has been used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This method involves a [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, catalyzed by a chiral phosphoric acid under photocatalyst-free conditions. mdpi.comresearchgate.net This green chemistry approach offers high diastereoselectivity (up to 99:1) and good yields under mild conditions. mdpi.com

Table 2: Catalytic [3+2] Cycloaddition for Amino-Spiro[4.5]decane Synthesis

2-Methylene-tetrahydronaphtalen-1-one DerivativeN-Cyclopropylaniline DerivativeCatalystDiastereomeric Ratio (dr)Yield (%)
UnsubstitutedN-phenylBINOL-derived Phosphoric Acid99:188
6-MethoxyN-phenylBINOL-derived Phosphoric Acid99:185
UnsubstitutedN-(4-fluorophenyl)BINOL-derived Phosphoric Acid99:182

This table is generated based on data from a synergistic photocatalysis and organocatalysis approach. mdpi.comresearchgate.net

Palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has also been reported, demonstrating the utility of transition metal catalysis in constructing these frameworks with stereocontrol. mdpi.com Furthermore, cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides provides a novel route to sterically hindered chiral amides, which can be precursors to spirocyclic lactams through subsequent intramolecular amination reactions. acs.org These catalytic methods represent the forefront of synthetic chemistry, enabling the efficient and selective construction of complex, functionalized spirocyclic systems.

Organocatalysis in Spiro[4.5]decane Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. In the context of spiro[4.5]decane synthesis, organocatalysis has been successfully employed to achieve high levels of stereocontrol.

A notable example involves the synergistic use of photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method utilizes a BINOL-derived phosphoric acid as the organocatalyst, which facilitates the reaction under mild, metal-free conditions. mdpi.com The reaction proceeds with high diastereoselectivity, achieving up to a 99:1 ratio, and yields of up to 88%. mdpi.com This approach is lauded for its adherence to green chemistry principles, boasting 100% atom economy. mdpi.com The proposed mechanism suggests that the chiral phosphoric acid activates the N-cyclopropylaniline intermediate, guiding the stereochemical outcome of the cycloaddition. mdpi.com

Reactant 1Reactant 2CatalystDiastereoselectivity (dr)Yield (%)
2-Methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-cyclopropylanilineBINOL-derived phosphoric acidup to 99:1up to 88

Table 1: Organocatalytic Synthesis of 2-Amino-spiro[4.5]decane-6-ones mdpi.com

Photocatalysis for Advanced Spiro[4.5]decane Synthesis

Photocatalysis offers a unique activation mode for chemical reactions, often enabling transformations that are challenging to achieve through thermal methods. The integration of photocatalysis with other catalytic systems has led to innovative strategies for constructing spiro[4.5]decane frameworks.

A cooperative photocatalytic and organocatalytic approach has been developed for the synthesis of 2-amino-spiro[4.5]decane-6-ones from 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. mdpi.com This method is noteworthy for proceeding under photocatalyst-free and metal-catalyst-free conditions, relying on the inherent photoreactivity of the substrates in the presence of an organic phosphoric acid catalyst. mdpi.com This strategy not only provides good yields and high diastereoselectivity but also extends to the synthesis of various [4.4], [4.5], and [4.6] spirocyclic compounds by modifying the substrates. researchgate.net The reaction's success under these mild conditions highlights the potential of photocatalysis in developing more sustainable synthetic protocols. mdpi.com

Metal-Catalyzed Methodologies for Spiro[4.5]decane Derivatives

Metal catalysis remains a cornerstone of modern organic synthesis, providing efficient and selective pathways to a wide array of molecular architectures, including spiro[4.5]decanes.

Palladium catalysis has been extensively utilized in the construction of spiro-fused systems through various cascade reactions. One such strategy involves a palladium-catalyzed spirocyclization that proceeds through a sequence of Narasaka–Heck cyclization, C–H activation, and [4+2] annulation. nih.gov This method employs readily available starting materials like γ,δ-unsaturated oxime esters and a C2 insertion unit to assemble spirocyclic pyrrolines with high regiocontrol. nih.gov The key to this transformation is the regioselective insertion into a spiro-palladacycle intermediate formed via δ-C–H activation. nih.gov

Another powerful palladium-catalyzed method combines carbopalladation and C–H functionalization to create reactive palladacyclic intermediates, which can then undergo further transformations to yield spirooxindoles and other related structures. nih.gov The reaction of aryl iodides with an oxabicycle in the presence of a palladium catalyst leads to the formation of spirooxindoles in good yields. nih.gov Mechanistic studies suggest a diastereoselective insertion of the oxabicycle into the palladacycle, followed by a retro-Diels–Alder step. nih.gov

Starting MaterialsCatalyst SystemProduct TypeYield (%)
γ,δ-Unsaturated oxime ester, 2-chlorobenzoic acidPd(OAc)₂, PPh₃, Cs₂CO₃Spirocyclic pyrrolines-
Aryl iodide, OxabicyclePd(PPh₃)₄, Cs₂CO₃Spirooxindolesup to 85

Table 2: Palladium-Catalyzed Synthesis of Spiro-Fused Systems nih.govnih.gov

Furthermore, palladium catalysis has been instrumental in the synthesis of spiro-fused heterocycles through cascade reactions involving selective nucleophilic substitution (SN2′), Heck, and C–H activation reactions. The use of allylic ammonium (B1175870) salts and specific palladium catalysts is crucial for the success of these transformations, leading to a variety of spiro-fused dihydrobenzofurans and indolines. researchgate.net

Acid catalysis provides a direct and often straightforward method for the synthesis of spiro[4.5]decane systems. Historically, intramolecular Schmidt reactions of ketones and alkyl azides, promoted by an acid catalyst, have been used to synthesize 2-amino-spiro[4.5]decane-6-ones. researchgate.net This method represents a classical approach to the construction of this particular spirocyclic framework. While newer methods often offer higher selectivity and milder conditions, acid-catalyzed cyclizations remain a relevant and valuable tool in the synthetic chemist's arsenal.

Sustainable and Green Chemistry Approaches in Spiro[4.5]decane Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Performing organic reactions in water, or "on-water," has gained significant attention as a sustainable practice. For water-insoluble reactants, the interface between the organic and aqueous phases can lead to significant rate accelerations compared to reactions in organic solvents or neat conditions. nih.govrsc.org This phenomenon is not simply a concentration effect and is attributed to the unique properties of water molecules at the interface. rsc.org

The benefits of using water as a reaction medium include its low cost, non-flammability, and high heat capacity, which can make exothermic reactions safer and more selective. nih.gov Furthermore, for reactions that produce water-insoluble products, isolation is often simplified to a mere filtration or phase separation. nih.gov While specific examples for the on-water synthesis of this compound are not detailed in the provided context, the cooperative photocatalysis and organocatalysis method for 2-amino-spiro[4.5]decane-6-ones aligns with green chemistry principles by being metal-free and having 100% atom economy. mdpi.com The broader field of on-water synthesis suggests a promising avenue for the future development of more environmentally benign routes to spiro[4.5]decane derivatives. nih.govrsc.org

Solvent-Free and Atom-Economical Processes

Modern synthetic chemistry emphasizes the development of environmentally benign processes that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. jocpr.com In the context of spiro[4.5]decane synthesis, several methodologies have emerged that align with these green chemistry principles.

A notable advancement is the synthesis of 2-amino-spiro[4.5]decane-6-ones, close analogs of the target compound, through a [3+2] cycloaddition of N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This particular method is distinguished by its achievement of 100% atom conversion from the substrates to the spirocyclic product, representing an ideal atom-economical transformation. mdpi.com Such processes are inherently efficient as they minimize or eliminate the formation of byproducts. jocpr.com

Other strategies for the atom-economical construction of the spiro[4.5]decane skeleton include the gold(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones. researchgate.net This intramolecular cyclization re-organizes the atoms of the linear precursor into the spirocyclic architecture, affording densely functionalized spiro[4.5]deca-1,6-diene-8-ones in good yields. researchgate.net The principle of atom economy is also exemplified in reactions like the Diels-Alder cycloaddition, where all atoms from the reactants are incorporated into the product. jocpr.com These examples underscore a clear trend towards designing synthetic routes to spiro[4.5]decanes that are both efficient and environmentally conscious.

Catalyst-Free Methodologies

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies purification procedures, reduces costs, and avoids potential contamination of the product with residual metal or complex organic catalysts.

In the synthesis of spiro[4.5]decane systems, a prime example of a catalyst-free approach is the previously mentioned [3+2] cycloaddition for producing 2-amino-spiro[4.5]decane-6-ones. mdpi.com This reaction proceeds efficiently under mild conditions without the need for a photocatalyst or a metal catalyst. mdpi.com The reaction integrates photocatalysis and organic phosphoric acid catalysis synergistically, but the core transformation can proceed without external catalytic agents, relying on the inherent reactivity of the starting materials. mdpi.com This method highlights a sophisticated approach to synthesis where the reaction conditions are optimized to enable a transformation that might otherwise require catalytic activation.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of spiro[4.5]decanes in an enantiomerically pure form is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. youtube.com Asymmetric synthesis of these spirocycles can be achieved through either diastereoselective or enantioselective strategies.

Diastereoselective Control in Spiro[4.5]decane Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters as they are formed in a reaction. For spiro[4.5]decanes, several powerful methods have been developed.

One highly effective strategy involves a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, which yields 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity, achieving a diastereomeric ratio (d.r.) of up to 99:1. mdpi.com Another approach is the Claisen rearrangement, which was used to construct a multi-functionalized spiro[4.5]decane as a single diastereomer, forming a key intermediate in the total synthesis of the sesquiterpenes gleenol (B1239691) and axenol. nih.gov Furthermore, organocatalyzed Mannich couplings of cyclic carboxaldehydes with imines of ethyl glyoxalate have been shown to produce complex spirocyclic aminolactones, demonstrating diastereoselective formation of the spiro core. thieme-connect.com

Table 1: Comparison of Diastereoselective Methods for Spiro[4.5]decane Synthesis

MethodReactantsProduct TypeDiastereomeric Ratio (d.r.)Reference
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines2-Amino-spiro[4.5]decane-6-oneUp to 99:1 mdpi.com
Claisen RearrangementAllylic vinyl ether precursorMulti-functionalized spiro[4.5]decaneSingle diastereomer nih.gov
Mannich CouplingCyclic carboxaldehyde, Imine of ethyl glyoxalateSpirocyclic aminolactoneDiastereoselective thieme-connect.com

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

Enantioselective synthesis creates a single enantiomer of a chiral product by using a chiral catalyst or a temporarily incorporated chiral auxiliary. youtube.comwikipedia.org

Chiral Catalysis: Organocatalysis has proven effective for the enantioselective synthesis of spirocyclic systems. For instance, the three-component reaction between isatins, malononitrile, and 1,3-dicarbonyl compounds can be catalyzed by a cinchonidine-derived thiourea. nih.gov This domino Knoevenagel/Michael/cyclization reaction produces functionalized spiro[4H-pyran-3,3′-oxindole] derivatives in good yields and with moderate to high enantiomeric excess (up to 87% ee). nih.gov The catalyst creates a chiral environment that directs the formation of one enantiomer over the other. nih.gov

Chiral Auxiliaries: A chiral auxiliary is an optically active group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed for potential reuse. youtube.com Evans oxazolidinones are a well-known class of auxiliaries used to direct aldol, alkylation, and Diels-Alder reactions with high diastereoselectivity. wikipedia.orgresearchgate.netyoutube.com

A specific application in spirocycle synthesis involves the use of a chiral bicyclic lactam auxiliary to control the enantioselective synthesis of spirooxoindoles. researchgate.net The synthesis begins with a highly diastereoselective SNAr reaction between the chiral acyl bicyclic lactam and substituted-2,4-dinitrobenzenes. researchgate.net This key step, which establishes the quaternary stereocenter, was optimized to achieve a high diastereomeric ratio. The resulting product is then converted into the final spirooxoindole. researchgate.net

Table 2: Diastereoselective SNAr Reaction for Spirooxoindole Synthesis Using a Chiral Auxiliary (Data sourced from an experiment developing an enantioselective synthesis of spirooxoindoles. researchgate.net)

EntryBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1K₂CO₃2549050:50
2Cs₂CO₃-1587270:30
3LiHMDS-7826970:30
4LiHMDS-78 to -2068599:1
5NaHMDS-78 to -20127599:1
6KHMDS-78 to -20136599:1

No Publicly Available Data on the Chemical Reactivity of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the chemical reactivity and transformation pathways of the compound this compound.

While the structural features of this molecule, namely the α,β-unsaturated ketone (enone) and the primary amino group, suggest a rich and diverse reactivity profile, no studies have been published that detail its specific reactions. General principles of organic chemistry allow for predictions of its potential reactivity.

The enone moiety possesses two electrophilic sites: the carbonyl carbon and the β-carbon. This duality allows for two main modes of nucleophilic attack. Direct attack at the carbonyl carbon is known as a 1,2-addition, while attack at the β-carbon is termed a 1,4-conjugate addition. The outcome of such reactions is typically dependent on the nature of the nucleophile and the reaction conditions. Softer nucleophiles, such as amines and thiols, generally favor 1,4-addition, whereas harder nucleophiles, like organolithium reagents, tend to add directly to the carbonyl group.

The amino group introduces nucleophilic character to the molecule and is expected to undergo typical amine reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. Furthermore, the strategic placement of the amino group relative to the enone system could potentially facilitate intramolecular reactions, such as amine-directed cyclizations and annulations, leading to the formation of more complex heterocyclic structures.

However, without experimental data from peer-reviewed studies, any discussion of the specific chemical reactivity and transformation pathways of this compound remains speculative. The scientific community has not yet published research that would provide the detailed findings necessary to construct an authoritative article on its chemistry. Therefore, no data tables or detailed research findings on its specific reactions can be provided at this time.

Chemical Reactivity and Transformation Pathways of 9 Aminospiro 4.5 Dec 8 En 7 One

Reactions Involving the Amino Group

Transformations at the Amino Functionality

The amino group in 9-Aminospiro[4.5]dec-8-en-7-one is part of an enamine system, which confers significant nucleophilicity to the C8 carbon atom due to resonance with the nitrogen lone pair. This electronic feature makes the molecule susceptible to a variety of electrophilic substitution reactions.

Enamines are versatile intermediates in organic synthesis, known to react with a range of electrophiles. masterorganicchemistry.comwikipedia.orglibretexts.org The primary site of reaction is typically the α-carbon of the original ketone (C8 in this case), rather than the nitrogen atom, a process famously exploited in the Stork enamine alkylation. wikipedia.org

The nucleophilic C8 carbon of this compound can readily attack alkyl and acyl halides. These reactions lead to the formation of new carbon-carbon bonds at the C8 position. libretexts.orglibretexts.org

Alkylation: Reaction with an alkyl halide (R-X) would introduce an alkyl group at the C8 position, forming an iminium salt intermediate. Subsequent hydrolysis would yield a 2-alkylated β-diketone. libretexts.orgwikipedia.org

Acylation: Similarly, treatment with an acyl halide (RCO-X) or anhydride (B1165640) would result in the formation of a C8-acylated intermediate. wikipedia.orgyoutube.com Hydrolysis of this intermediate would produce a 1,3,5-tricarbonyl compound.

Reagent TypeExample ReagentPotential Product at C8
Alkyl HalideMethyl Iodide (CH₃I)Methyl group (-CH₃)
Acyl HalideAcetyl Chloride (CH₃COCl)Acetyl group (-COCH₃)
Michael AcceptorMethyl vinyl ketone3-oxobutyl group

This table illustrates potential functionalizations at the C8 position of the core molecule based on general enamine reactivity.

The reactivity of cyclic enamines can be influenced by the ring size, with five-membered rings often showing higher reactivity than six-membered rings due to conformational effects that favor lone pair donation into the double bond. wikipedia.org

Spiro Ring System Stability and Rearrangements

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, is a key structural feature influencing the molecule's stability and reactivity. nih.gov

Strain-Induced Reactivity of the Spiro[4.5]decane Core

Spirocyclic compounds inherently possess a degree of ring strain due to the distortion of bond angles at the spiro center. The total strain energy of spiro[4.5]decane is a combination of the strain in the individual cyclopentane and cyclohexane rings, as well as any additional strain introduced by the spiro-fusion.

While the cyclohexane ring can adopt a relatively strain-free chair conformation, the cyclopentane ring is perpetually in a state of conformational flux between envelope and twist forms, contributing to its inherent strain. This strain can be a driving force for rearrangements that lead to more stable ring systems. nih.gov The presence of unsaturation and a carbonyl group in the cyclohexene-enone portion of this compound can further influence the strain and stability of the spirocyclic system.

Potential Ring Expansion or Contraction Pathways

The inherent strain in the spiro[4.5]decane core, coupled with the electronic nature of the enamine and ketone functionalities, creates the potential for various ring rearrangement reactions. wikipedia.orgacs.org These transformations are often initiated by the formation of a carbocation or other reactive intermediate. wikipedia.org

Ring expansion of the cyclopentane ring to a more stable cyclohexane ring is a plausible transformation under certain conditions. For instance, a pinacol-type rearrangement could be initiated by the formation of a carbocation adjacent to the spiro center. wikipedia.org

Starting Ring SystemPotential IntermediateExpanded Ring SystemDriving Force
Spiro[4.5]decaneCarbocation at C5Fused bicyclic systemRelease of ring strain

This table outlines a hypothetical ring expansion pathway for the spiro[4.5]decane core.

Conversely, ring contraction of the six-membered ring could also occur, although it is generally less common for cyclohexane rings unless specific structural features are present that favor such a rearrangement. For example, a Favorskii-type rearrangement, if a suitable leaving group were present alpha to the carbonyl, could lead to a ring-contracted carboxylic acid derivative. wikipedia.org

The specific pathway that might be followed by this compound would depend on the reaction conditions and the reagents employed. The interplay between the relief of ring strain and the electronic effects of the substituents would ultimately dictate the outcome of any potential rearrangement. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 9 Aminospiro 4.5 Dec 8 En 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 9-Aminospiro[4.5]dec-8-en-7-one in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise arrangement of atoms and their chemical environments can be determined.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique protons and carbons in the molecule. The enamine and ketone functionalities, along with the spirocyclic system, create a range of chemical environments.

¹H NMR Spectroscopy: The proton spectrum would likely show signals for the vinyl proton on the cyclohexene (B86901) ring, the protons of the cyclopentane (B165970) ring, and the protons adjacent to the carbonyl and amino groups. The chemical shift of the vinyl proton is expected to be in the downfield region, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the two carbonyl carbons (one from the ketone and one from the enamine tautomer), the spiro carbon, and the carbons of the cyclopentane and cyclohexene rings. The chemical shifts of the carbonyl and enamine carbons would be particularly informative, appearing significantly downfield. The spiro carbon, being a quaternary carbon, would likely show a weak signal.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinyl H~4.5-5.5-
NH₂~5.0-7.0 (broad)-
Cyclopentane CH₂~1.5-2.0~25-40
Cyclohexene CH₂~2.0-2.8~30-45
Spiro C-~40-50
C=O-~190-200
C-NH₂-~150-160
C=C-~100-110

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the cyclopentane and cyclohexene rings. For example, correlations between the vinyl proton and adjacent methylene (B1212753) protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and their attached carbons, providing a powerful tool for assigning the carbon signals based on the more easily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between protons on the cyclopentane ring and those on the cyclohexene ring would help to define their relative orientation around the spiro center.

Conformational Analysis using NMR

The spiro[4.5]decane ring system can adopt various conformations. NMR studies on related spiro[4.5]decane derivatives have shown that the six-membered ring often prefers a chair or a twist-boat conformation. nih.gov The specific conformation of this compound would be influenced by the steric and electronic effects of the substituents. The analysis of coupling constants and NOE data would be instrumental in determining the dominant conformation in solution. For instance, the magnitude of the vicinal coupling constants in the cyclohexene ring can provide information about the dihedral angles and thus the ring's conformation.

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An XRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.

Determination of Solid-State Molecular Geometry and Conformation

An X-ray crystal structure would provide a detailed picture of the molecule's geometry. It would confirm the spirocyclic nature and reveal the precise conformation of both the cyclopentane and cyclohexene rings. In similar spirocyclic compounds, the six-membered ring has been observed to adopt conformations such as a flattened chair or a sofa conformation. mdpi.com The planarity of the enaminone system would also be clearly delineated.

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
β (°)~95-105
Z4

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The presence of the amino group and the carbonyl group makes hydrogen bonding a likely and significant interaction. Specifically, N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl group of another would be expected to play a major role in the crystal lattice. In the crystal structures of related oxaspirocyclic compounds, C-H···O interactions and π-π stacking have also been observed to influence the packing. mdpi.com These interactions would likely lead to the formation of supramolecular assemblies such as chains or sheets in the solid state.

Confirmation of Absolute Configuration

One of the most common approaches is chiral resolution , which involves separating the racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through various techniques:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.net For similar spiro compounds, normal phase HPLC has been successfully used to resolve enantiomers. scispace.com

Spontaneous Resolution: In a smaller percentage of cases (5-10% of all racemates), compounds can crystallize as a conglomerate of enantiopure crystals, a phenomenon known as spontaneous resolution. wikipedia.org This process, famously discovered by Louis Pasteur, allows for the mechanical separation of the d- and l-crystals. wikipedia.org

Once the enantiomers are isolated, their absolute configuration can be determined using chiroptical methods like Vibrational Circular Dichroism (VCD) or by X-ray crystallography of a single enantiomer or a suitable derivative. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its enaminone structure. nih.gov The key functional groups are the amine (N-H), the carbon-carbon double bond (C=C) conjugated with a carbonyl group (C=O), and the aliphatic C-H bonds of the spiro rings. pressbooks.pub

The conjugation within the α,β-unsaturated ketone system lowers the frequency of the C=O and C=C stretching vibrations compared to their unconjugated counterparts. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amine (N-H)Scissoring/Bending1590 - 1650Medium-Strong
Aliphatic (C-H)Stretch2850 - 3000Medium-Strong
Vinylic (=C-H)Stretch3000 - 3100Medium
Carbonyl (C=O)Stretch (conjugated)1650 - 1685Strong
Alkene (C=C)Stretch (conjugated)1600 - 1640Medium-Variable

This interactive table summarizes the expected IR absorption frequencies for the key functional groups in the molecule. The data is compiled from general spectroscopic principles for enaminones and cyclic ketones. pressbooks.publibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula for this compound is C₁₀H₁₅NO, giving it a molecular weight of approximately 165.23 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a reasonably intense molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 165. libretexts.orgmiamioh.edu

The fragmentation of cyclic ketones is often complex, but a primary fragmentation pathway involves alpha-cleavage , which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com The presence of the spirocyclic system and the enamine moiety will influence the subsequent fragmentation steps. A plausible fragmentation pattern could involve the initial loss of alkyl radicals from the cyclopentane or cyclohexane (B81311) rings.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Proposed Fragmentm/z ValuePossible Origin
[C₁₀H₁₅NO]⁺165Molecular Ion (M⁺)
[M - CH₃]⁺150Loss of a methyl radical
[M - C₂H₅]⁺136Loss of an ethyl radical via α-cleavage
[M - C₃H₇]⁺122Loss of a propyl radical
[M - C₄H₉]⁺108Loss of a butyl radical from the cyclohexane ring
Acylium Ion FragmentsVariousResulting from cleavages around the C=O group

This interactive table outlines potential fragments and their corresponding mass-to-charge ratios that might be observed in the mass spectrum of the compound. These predictions are based on established fragmentation patterns for ketones and cyclic systems. libretexts.orglibretexts.org

The fragmentation will likely be dominated by pathways that lead to the formation of stable carbocations or acylium ions. libretexts.org The intricate pattern of fragment ions provides a veritable fingerprint, aiding in the structural confirmation of the compound.

The scientific literature does not appear to contain specific studies on the geometry optimization, conformational energy landscape, predicted spectroscopic parameters, electronic structure, or dynamic behavior of this compound. Similarly, transition state analyses for its key synthetic steps are not available.

Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings as the foundational scientific work on this specific molecule is not present in the public domain. To fulfill the request accurately, peer-reviewed scientific studies containing the specific computational data would be required.

Computational Chemistry and Theoretical Investigations of 9 Aminospiro 4.5 Dec 8 En 7 One

Reaction Mechanism Studies

Energy Profile Determination for Transformation Pathways

The formation of spirocyclic compounds like 9-Aminospiro[4.5]dec-8-en-7-one involves complex reaction mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate these pathways and determine their energy profiles. Such studies provide insights into the feasibility and kinetics of a reaction by calculating the Gibbs free energy of reactants, intermediates, transition states, and products.

For instance, in the study of palladium-catalyzed spirocyclization reactions, DFT calculations have been instrumental in mapping out the potential energy surface of the reaction. nih.govrsc.org These calculations can support a proposed mechanism, such as one involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. nih.govrsc.org By identifying the transition states and intermediates along the reaction coordinate, a detailed energy profile can be constructed.

A hypothetical energy profile determination for a transformation pathway leading to a spiro compound, based on DFT calculations, might involve the steps and energy changes illustrated in the table below. The values are illustrative and based on findings for similar reactions. nih.gov

Reaction StepIntermediate/Transition StateCalculated Gibbs Free Energy (ΔG, kcal/mol)
CoordinationIntermediate 1+5.0
Oxidative AdditionTransition State 1+11.7
Oxidative Addition ProductIntermediate 2-18.6
C-H Bond ActivationTransition State 2-16.5
Spirocyclic IntermediateIntermediate 3-41.4
Migratory InsertionTransition State 3-5.6
Final Product FormationProduct-93.6

This table is illustrative and represents the type of data generated from DFT calculations on reaction mechanisms of spiro compounds.

Furthermore, DFT studies can investigate different plausible reaction pathways to determine the most favorable one. For example, in the formation of spiro-heterocycles via 1,3-dipolar cycloaddition, DFT calculations can be used to compare the relative stability of various intermediates to elucidate the reaction mechanism. researchgate.net The choice of functional and basis set, such as B3LYP/6-31+G**, is crucial for obtaining accurate results. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also a critical factor in these theoretical investigations. nih.gov

Computational Analysis of Stereochemistry and Chiroptical Properties

Spiro compounds often exhibit chirality due to their unique three-dimensional structure. mdpi.com Computational methods are essential for the analysis of their stereochemistry and the prediction of their chiroptical properties.

Theoretical calculations, again primarily using DFT, can predict the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra of chiral molecules. These predicted spectra can then be compared with experimental data to determine the absolute configuration of the compound. researchgate.net This combined experimental and theoretical approach is particularly valuable when crystallographic data is unavailable. researchgate.net

Circularly Polarized Luminescence (CPL) is the emission analogue of circular dichroism and provides information about the stereochemistry of the excited state of a chiral molecule. Current time information in Le Flore County, US. Chiral spiro compounds are of interest as potential CPL materials. nih.gov

Computational studies play a significant role in understanding and predicting the CPL properties of these molecules. DFT and Time-Dependent DFT (TD-DFT) calculations can be used to model the excited states of a chiral molecule and to calculate the dissymmetry factor (g_lum_), a measure of the CPL intensity. The g_lum_ value is directly related to the geometry of the excited state.

A hypothetical computational study on the CPL properties of a chiral spiro compound might involve the calculation of key parameters as shown in the table below.

Computational ParameterCalculated Value (Hypothetical)Significance
Excitation Energy (eV)3.5Corresponds to the absorption wavelength
Emission Wavelength (nm)450Predicted color of the emitted light
Oscillator Strength (f)0.12Relates to the intensity of absorption
Rotatory Strength (R)15 x 10-40 cgsDetermines the intensity and sign of the ECD signal
Dissymmetry Factor (g_lum_)±1.5 x 10-3Indicates the degree of circular polarization in the luminescence

This table is illustrative and represents the type of data generated from computational studies on the chiroptical properties of spiro compounds.

The computational analysis would also explore how structural modifications, such as the introduction of different substituent groups, and environmental factors, like the polarity of the solvent, can influence the CPL spectra. rsc.org These theoretical insights are crucial for the rational design of new chiral spiro compounds with tailored CPL properties for applications in areas like 3D displays, optical data storage, and security inks.

Applications of 9 Aminospiro 4.5 Dec 8 En 7 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The structure of 9-Aminospiro[4.5]dec-8-en-7-one, featuring a reactive enaminone moiety on a rigid spirocyclic core, predisposes it to be a versatile precursor in the synthesis of complex molecules.

Precursor for Structurally Complex Spiro-Fused Systems

The inherent rigidity and defined three-dimensional geometry of the spiro[4.5]decane scaffold make it an attractive starting point for constructing more elaborate spiro-fused systems. The enaminone functionality serves as a handle for a variety of chemical transformations. For instance, the nucleophilic character of the β-carbon of the enamine and the electrophilic character of the carbonyl carbon allow for annulation reactions, where additional rings can be fused to the existing structure. This approach can lead to the creation of polycyclic spiro compounds with high stereochemical control, a desirable feature in the synthesis of natural product analogues and pharmacologically active molecules. The spiro center ensures a rigid orientation of substituents, which is a key advantage in designing molecules that interact with specific biological targets. nih.gov

Intermediate for Nitrogen-Containing Heterocycles

Enaminones are well-established precursors for a wide array of nitrogen-containing heterocycles. beilstein-journals.orgmskcc.org The this compound core can react with various binucleophiles to construct fused heterocyclic systems such as pyrimidines, pyrazoles, and isoxazoles.

Reagent TypeResulting HeterocycleReaction Principle
Amidines/GuanidineSpiro-fused PyrimidineCondensation reaction across the enaminone system.
HydrazineSpiro-fused PyrazoleCondensation with the carbonyl and subsequent cyclization.
HydroxylamineSpiro-fused IsoxazoleCondensation with the carbonyl group followed by ring closure.
α-HaloketonesSpiro-fused PyrroleN-alkylation followed by intramolecular condensation.

This table represents potential synthetic routes based on established enaminone reactivity.

These transformations leverage the bifunctional nature of the enaminone system to build heterocyclic rings that are integral parts of many pharmaceutical agents and functional materials. The resulting spiro-heterocyclic compounds would combine the structural features of the spiro[4.5]decane core with the chemical properties of the fused aromatic ring.

Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. mdpi.com The this compound scaffold is an ideal candidate for DOS strategies. Its multiple reactive sites—the nitrogen atom, the α- and β-carbons of the enone system, and the carbonyl group—can be selectively functionalized.

A hypothetical DOS workflow could involve:

Scaffold Elaboration : Initial reactions on the enaminone core to create a set of foundational spiro-heterocycles (e.g., pyrimidines, pyrazoles).

Appendage Modification : Further functionalization of these new scaffolds by attaching various chemical groups to introduce diversity.

This approach allows for the rapid exploration of the chemical space around the spiro[4.5]decane core, which is a powerful strategy in the search for new bioactive compounds. nih.govrsc.org Spiroketals, for example, are recognized as privileged structures that serve as rigid scaffolds for presenting functional groups in specific three-dimensional arrangements, a principle directly applicable to the this compound core. mskcc.org

Contribution to the Development of Novel Organic Materials

The unique electronic and structural properties of spiro compounds are of significant interest in materials science, particularly for optoelectronic applications.

Design of Spiro-Conjugated Systems for Optoelectronic Applications

Spiroconjugation refers to the electronic interaction between two perpendicular π-systems linked by a spiro-carbon atom. nih.gov While this compound itself does not possess two perpendicular π-systems, it can be used as a building block to construct such molecules. By synthesizing derivatives where a second π-conjugated system is attached at the spiro center, it is possible to create materials with unique photophysical properties. These spiro-conjugated systems can exhibit properties like through-bond electronic communication, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The rigid spiro-linkage helps to maintain a well-defined spatial arrangement between the π-systems, preventing quenching of fluorescence and enhancing material stability.

Investigation of Spiroconjugation Effects on Electronic Properties

The spiro-carbon atom in spiro-conjugated molecules interrupts the planarity of traditional conjugated systems, leading to helical molecular orbitals. nih.gov This "helical π-conjugation" is a direct result of the through-bond interaction mediated by the spiro-carbon and can be observed in the electronic and chiroptical properties of the molecule. nih.gov Derivatives of this compound could be synthesized to study these effects systematically. By altering the nature of the π-systems attached to the spiro core, researchers can tune the electronic properties, such as the HOMO-LUMO gap, absorption and emission wavelengths, and charge transport characteristics. The study of these structure-property relationships is fundamental to designing the next generation of advanced organic electronic materials.

Q & A

Q. How can researchers synthesize 9-Aminospiro[4.5]dec-8-EN-7-one and confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as spiroannulation followed by aminolysis. Key steps include:
  • Reaction Optimization : Adjust solvents (e.g., dichloromethane or THF), temperature, and catalysts (e.g., palladium for cross-coupling) to maximize yield .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol .
  • Characterization : Confirm structure via 1H^1H-/13C^13C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). For novel compounds, elemental analysis is essential to verify purity (>95%) .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Chromatography : HPLC or UPLC with UV detection (λ = 210–280 nm) using C18 columns and acetonitrile/water mobile phases. Calibrate with reference standards .
  • Spectroscopy : LC-MS/MS in positive ion mode for high sensitivity, especially for trace analysis in biological matrices .
  • Validation : Follow ICH guidelines for linearity, limit of detection (LOD), and precision (RSD <5%) .

Q. What are the key parameters for optimizing the stability of this compound during storage?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid humidity to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Use kinetic modeling to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :
  • Data Reconciliation : Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies may arise from solvent effects or conformational flexibility—explicit solvent models in simulations can improve accuracy .
  • Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor) and cross-validate with IR/Raman spectroscopy for functional group consistency .

Q. What experimental designs are effective for studying the reactivity of this compound under varying oxidative conditions?

  • Methodological Answer :
  • Controlled Oxidation : Use oxidizing agents (e.g., mCPBA, H2_2O2_2) in buffered solutions (pH 7–9) and monitor reaction progress via TLC/GC-MS. Quench aliquots at timed intervals to identify intermediates .
  • Mechanistic Probes : Isotope labeling (e.g., 18O^{18}O) or radical scavengers (e.g., TEMPO) to distinguish between radical vs. ionic pathways .

Q. How can computational models predict the biological interactions of this compound with protein targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein binding. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical functional groups (amine, ketone) using MOE or Discovery Studio. Compare with known bioactive spiro compounds to infer activity .

Data Analysis and Reporting

Q. How should researchers address outliers in biological assay data involving this compound?

  • Methodological Answer :
  • Statistical Evaluation : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Replicate experiments (n ≥ 3) to confirm reproducibility .
  • Root-Cause Analysis : Check for compound degradation (via HPLC), assay interference (e.g., solvent toxicity), or instrumentation drift .

Q. What frameworks guide the formulation of hypotheses about the metabolic pathways of this compound?

  • Methodological Answer :
  • PICO Framework : Define Population (e.g., hepatic enzymes), Intervention (metabolite profiling), Comparison (control substrates), and Outcomes (metabolite identification) .
  • In Silico Prediction : Use software like Meteor (Lhasa Limited) to predict Phase I/II metabolites, followed by LC-HRMS/MS for empirical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.